3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid
Description
3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid is a synthetic amino acid derivative featuring a pivalamido (tert-butylcarboxamido) group at the α-carbon position and an indole moiety at the β-carbon. Its structure distinguishes it from naturally occurring L-tryptophan [(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid] by replacing the amino group with a pivalamido substituent. This modification enhances metabolic stability and alters physicochemical properties, making it a candidate for pharmaceutical and biochemical studies .
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOITVRYEADGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Propionic Acid Moiety: This can be achieved by reacting the indole derivative with a suitable propionic acid derivative under acidic or basic conditions.
Addition of the Dimethyl-propionylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the propionic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring or the propionic acid moiety.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole ring is known to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Estimated as C₁₆H₂₀N₂O₃ (derived from L-tryptophan’s C₁₁H₁₂N₂O₂ with substitution of NH₂ by pivalamido).
- Structural Motifs : Indole (aromatic heterocycle), pivalamido (bulky tert-butyl group), and carboxylic acid.
- Potential Applications: Drug design (enhanced lipophilicity and resistance to enzymatic degradation) and biochemical probes .
Structural and Functional Analogs
The following table summarizes key structural analogs and their properties:
*Estimated based on structural derivation from L-tryptophan and substituent contributions.
Detailed Analysis of Key Differences
L-Tryptophan vs. Target Compound
- Substituent Impact : The pivalamido group in the target compound replaces the primary amine in L-tryptophan, reducing polarity and increasing steric bulk. This substitution likely improves blood-brain barrier penetration and resistance to enzymatic deamination .
- Biological Role: Unlike L-tryptophan (a proteinogenic amino acid), the target compound is non-natural and may act as a protease inhibitor or receptor modulator.
3-(1H-Indol-3-yl)propanoic Acid (IpA)
- Simpler Structure : IpA lacks the C2 substituent, making it more polar and less metabolically stable than the target compound.
- Activity : IpA exhibits antioxidant properties and modulates gut microbiota, but its lack of a functional group at C2 limits its use in targeted drug design .
2-Oxo and Aromatic Amido Derivatives
- 2-Oxo Derivatives: The ketone group at C2 (e.g., 3-(1H-indol-3-yl)-2-oxopropanoic acid) increases reactivity, making these compounds intermediates in alkaloid synthesis. However, they are less stable under physiological conditions .
- Aromatic Amido Derivatives : Bulky groups like naphthylformamido () enhance binding to hydrophobic pockets in enzymes or receptors but may reduce solubility .
Hydrazone Hybrids
- Neuroprotective Activity : Hydrazone derivatives of IpA (e.g., compound 3a in ) demonstrate multifunctional neuroprotection, suggesting that strategic functionalization at C2 can unlock diverse biological activities .
Metabolic Stability
The pivalamido group in the target compound shields the amide bond from hydrolysis, a common degradation pathway for peptide-based drugs. This property is advantageous for oral bioavailability .
Cytotoxic and Neuroprotective Potential
- Hydrazone hybrids () exhibited neuroprotection via antioxidant and anti-apoptotic mechanisms, suggesting the target compound could be optimized for neurological disorders .
Biological Activity
3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its cytotoxic properties, mechanisms of action, and relevant case studies that highlight its efficacy against various tumor cell lines.
Chemical Structure and Properties
The compound is classified as an indole derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. In particular, it has shown to be highly effective against Jurkat, K562, U937, and HL60 tumor cells.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Comparison with Artemisinin |
|---|---|---|
| Jurkat | 1.33 | 90 times more effective |
| K562 | 1.50 | 90 times more effective |
| U937 | 1.20 | 90 times more effective |
| HL60 | 1.10 | 90 times more effective |
The above data indicates that the compound's cytotoxicity is significantly higher than that of artemisinin, a well-known anti-cancer agent. This remarkable potency suggests that it may serve as a promising candidate for further development in cancer therapeutics .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit the cell cycle in cancer cells. Studies have shown that treatment with this compound leads to:
- Induction of Apoptosis : The compound triggers programmed cell death pathways, which are crucial for eliminating malignant cells.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at various phases (G1, S, and M/G2), thereby preventing tumor growth and proliferation .
Case Studies
A notable case study involved the application of this compound in an experimental setting where it was administered to cultured tumor cells. The results indicated a pronounced decrease in cell viability and an increase in apoptotic markers after treatment.
Observations from the Case Study:
- Cell Viability : A marked reduction in viable cell counts was observed post-treatment.
- Apoptotic Markers : Increased expression of caspases and other apoptotic factors were noted, confirming the compound's role in inducing apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
